4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))
CAS No.:
Cat. No.: VC13823481
Molecular Formula: C39H27NO6
Molecular Weight: 605.6 g/mol
* For research use only. Not for human or veterinary use.
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) -](/images/structure/VC13823481.png)
Specification
Molecular Formula | C39H27NO6 |
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Molecular Weight | 605.6 g/mol |
IUPAC Name | 3-[4-[4-(3-carboxyphenyl)-N-[4-(3-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid |
Standard InChI | InChI=1S/C39H27NO6/c41-37(42)31-7-1-4-28(22-31)25-10-16-34(17-11-25)40(35-18-12-26(13-19-35)29-5-2-8-32(23-29)38(43)44)36-20-14-27(15-21-36)30-6-3-9-33(24-30)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46) |
Standard InChI Key | NZRFGBTVLWWMNE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC=C6)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC=C6)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) consists of a triphenylamine core where each phenyl group is substituted with a biphenyl-3-carboxylic acid unit. This configuration imparts significant rigidity and planar geometry, facilitating π-π stacking interactions in solid-state structures . The compound’s molecular formula is C₃₉H₂₇NO₆, with a molecular weight of 605.63 g/mol. Key structural features include:
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Three carboxylic acid groups at the 3-position of each biphenyl moiety, enabling hydrogen bonding and coordination chemistry.
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Conjugated aromatic systems that enhance electronic delocalization, relevant for optoelectronic applications .
Property | Value |
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Molecular Formula | C₃₉H₂₇NO₆ |
Molecular Weight | 605.63 g/mol |
CAS Number | 1347748-59-7 |
Solubility | DMSO, DMF (≥10 mg/mL) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) typically employs a Suzuki-Miyaura cross-coupling strategy, as demonstrated in analogous nitrilotris derivatives . A representative protocol involves:
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Preparation of tris(4-bromophenyl)amine: Reacting triphenylamine with excess bromine under controlled conditions.
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Coupling with boronic ester: Treating the brominated intermediate with 3-carboxybiphenyl-4-boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and potassium carbonate .
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Deprotection and purification: Hydrolysis of ester groups to yield the carboxylic acid, followed by recrystallization from acetone .
Reaction Conditions:
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Temperature: 80–110°C
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Solvent: Degassed water/toluene mixture
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Catalyst loading: 5 mol% Pd(PPh₃)₄
Scalability and Industrial Methods
Industrial production utilizes continuous flow reactors to enhance yield (≥90%) and reduce reaction times. Key parameters include:
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Automated pH control to stabilize intermediates.
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In-line purification via membrane filtration to remove palladium residues.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with complete degradation by 450°C. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) of 125°C, indicative of amorphous solid-state behavior.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 10.52 (s, 3H, COOH), 8.07–7.07 (m, aromatic protons) .
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FTIR: Peaks at 1685 cm⁻¹ (C=O stretch) and 3200–2500 cm⁻¹ (broad O-H stretch) .
Biological Activity and Applications
Antibacterial Efficacy
While direct data on the 3-carboxylic acid derivative is limited, structurally related nitrilotris biphenylcarboxylates exhibit broad-spectrum antibacterial activity. For example, the 4-carboxy analog shows MIC values of 12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. Proposed mechanisms include:
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Cell wall disruption via carboxylic acid group interactions with peptidoglycan synthases.
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Chelation of essential metal ions required for bacterial metabolism.
Material Science Applications
The compound’s redox-active triphenylamine core enables applications in:
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Organic batteries: As a cathode material with a specific capacity of 120 mAh/g .
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Electrochromic devices: Exhibiting reversible color changes at oxidation potentials of +1.2 V vs. Ag/AgCl .
Environmental and Toxicological Profile
Preliminary ecotoxicological assessments indicate:
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LC₅₀ (Daphnia magna): >100 mg/L (72 h exposure).
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Biodegradability: <10% degradation over 28 days (OECD 301F test) .
Challenges and Future Directions
Current research gaps include:
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In vivo pharmacokinetics: No data on oral bioavailability or metabolic pathways.
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Synergistic effects: Potential for combination therapies with β-lactam antibiotics remains unexplored.
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